molecular formula C19H16F3N3O3S B2928231 2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226447-41-1

2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B2928231
CAS RN: 1226447-41-1
M. Wt: 423.41
InChI Key: BGBDDJNIAOLZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

H3-Receptor Histamine Antagonism

A study highlights the synthesis and evaluation of a series of (phenoxyalkyl)imidazoles, including structures analogous to the given compound, for H3-receptor histamine antagonism. These compounds were tested for their potential in vitro and in vivo, showing promise as candidates for drug development due to their potent H3-receptor histamine antagonistic properties (Ganellin et al., 1996).

Synthesis and Rearrangements of Imidazole Derivatives

Another study discusses the synthesis of various imidazole derivatives, emphasizing the rearrangements to other heterocyclic structures, which could be relevant to understanding the chemical properties and potential applications of the compound (Khalafy et al., 2002).

Inhibition of Aldehyde Dehydrogenase

Research on 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole (a structurally related compound) shows its significant inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This provides insight into the biochemical interactions and potential therapeutic applications of similar compounds (Klink et al., 1985).

Antioxidant and Antiviral Properties

Ebselen, a compound structurally distinct but relevant due to its seleno-organic nature and antioxidant properties, shows potential as a treatment for acute ischemic stroke. This highlights the broader implications of research on compounds with antioxidant properties, suggesting potential applications for the compound in neurological protection or treatment (Rossato et al., 2002).

properties

IUPAC Name

5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-12(2)29-18-23-11-17(13-4-3-5-15(10-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDDJNIAOLZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.